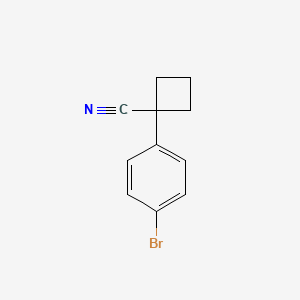

1-(4-Bromophenyl)cyclobutanecarbonitrile

Description

BenchChem offers high-quality 1-(4-Bromophenyl)cyclobutanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)cyclobutanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWFVACFASLQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602579 | |

| Record name | 1-(4-Bromophenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485828-58-8 | |

| Record name | 1-(4-Bromophenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(4-Bromophenyl)cyclobutanecarbonitrile" CAS number and properties

CAS Number: 485828-58-8

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Bromophenyl)cyclobutanecarbonitrile, alongside a detailed examination of its potential applications in scientific research, particularly in the field of drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Chemical and Physical Properties

1-(4-Bromophenyl)cyclobutanecarbonitrile is a substituted aromatic nitrile with a distinct molecular structure that lends itself to various chemical transformations, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)cyclobutanecarbonitrile

| Property | Value | Source |

| CAS Number | 485828-58-8 | [1] |

| Molecular Formula | C₁₁H₁₀BrN | [1] |

| Molecular Weight | 236.11 g/mol | [1] |

| Physical State | Liquid | [1] |

| Boiling Point | 336.236 °C at 760 mmHg | [2] |

| Flash Point | 157.15 °C | [2] |

| Melting Point | No data available | |

| Solubility | No data available |

Synthesis

Conceptual Synthetic Pathway

The synthesis could potentially proceed via the reaction of 4-bromophenylmagnesium bromide with cyclobutanecarbonitrile. This reaction would be followed by an aqueous workup to yield the final product.

Diagram 1: Proposed Synthesis Route

Caption: A conceptual pathway for the synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile.

Applications in Drug Development and Research

The structural motif of a cyclobutane ring attached to a substituted phenyl group is of interest in medicinal chemistry. The cyclobutane moiety can act as a bioisostere for other groups, potentially improving pharmacokinetic properties such as metabolic stability and membrane permeability.

Potential as an Enzyme Inhibitor

In a comparative analysis with structurally related compounds, 1-(4-Bromophenyl)cyclobutanecarbonitrile has been noted to exhibit moderate enzyme inhibition.[3] However, specific details regarding the target enzyme(s), the nature of the inhibition (e.g., competitive, non-competitive), and the potency (e.g., IC₅₀ values) are not yet publicly available. This preliminary finding suggests that the compound could serve as a starting point for the development of more potent and selective enzyme inhibitors.

Further research, including enzyme screening assays, would be necessary to elucidate the specific biological targets of this molecule.

Intermediate for Pharmaceutical Synthesis

Due to its reactive nitrile group and the presence of a bromine atom which can participate in cross-coupling reactions, 1-(4-Bromophenyl)cyclobutanecarbonitrile is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The cyclobutane ring can introduce a degree of conformational rigidity, which can be advantageous in designing molecules that bind to specific biological targets with high affinity.

Experimental Protocols

Given the limited publicly available data, detailed experimental protocols for the use of 1-(4-Bromophenyl)cyclobutanecarbonitrile in specific biological assays cannot be provided at this time. Researchers interested in evaluating the biological activity of this compound would need to design and validate their own experimental procedures. A general workflow for screening for enzyme inhibitory activity is suggested below.

Diagram 2: General Workflow for Enzyme Inhibitor Screening

Caption: A generalized workflow for identifying and characterizing enzyme inhibitors.

Conclusion

1-(4-Bromophenyl)cyclobutanecarbonitrile is a chemical compound with established physical properties and a clear potential for application in synthetic and medicinal chemistry. While its biological activity is not yet well-characterized, preliminary information suggests it may act as a moderate enzyme inhibitor. Further research is warranted to fully explore its therapeutic potential and to establish detailed protocols for its synthesis and biological evaluation. This document serves as a foundational guide for researchers embarking on studies involving this intriguing molecule.

References

- 1. Cyclobutanecarbonitrile | CAS#:4426-11-3 | Chemsrc [chemsrc.com]

- 2. Recent progress in natural product-based inhibitor screening with enzymatic fluorescent probes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. 1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile|CAS 1314658-00-8 [benchchem.com]

Spectroscopic Characterization of 1-(4-Bromophenyl)cyclobutanecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(4-Bromophenyl)cyclobutanecarbonitrile. These predictions are derived from the known spectral characteristics of analogous compounds, including other brominated aromatic compounds and substituted cyclobutane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-(4-Bromophenyl)cyclobutanecarbonitrile

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.60 | Doublet | 2H | Aromatic protons (ortho to Br) |

| ~ 7.45 | Doublet | 2H | Aromatic protons (meta to Br) |

| ~ 2.80 - 2.95 | Multiplet | 2H | Cyclobutane protons (α to CN) |

| ~ 2.40 - 2.55 | Multiplet | 2H | Cyclobutane protons (α to CN) |

| ~ 2.10 - 2.30 | Multiplet | 2H | Cyclobutane protons (β to CN) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-(4-Bromophenyl)cyclobutanecarbonitrile

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | Quaternary aromatic carbon (C-Br) |

| ~ 132 | Aromatic CH (ortho to Br) |

| ~ 129 | Aromatic CH (meta to Br) |

| ~ 125 | Quaternary aromatic carbon (C-cyclobutane) |

| ~ 122 | Nitrile carbon (C≡N) |

| ~ 45 | Quaternary cyclobutane carbon (C-CN) |

| ~ 35 | Cyclobutane CH₂ |

| ~ 18 | Cyclobutane CH₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for 1-(4-Bromophenyl)cyclobutanecarbonitrile

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 2240 - 2220 | Sharp, Medium | C≡N stretch of the nitrile group |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2980 - 2850 | Medium | Aliphatic C-H stretch (cyclobutane) |

| ~ 1600, 1485 | Strong, Medium | Aromatic C=C ring stretch |

| ~ 1070 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 1-(4-Bromophenyl)cyclobutanecarbonitrile

| m/z Value | Relative Abundance | Assignment |

| [M]+• | ~ 50% | Molecular ion containing ⁷⁹Br |

| [M+2]+• | ~ 50% | Molecular ion containing ⁸¹Br |

| [M-CN]+ | Variable | Fragment ion (loss of nitrile) |

| [C₆H₄Br]+ | Variable | Bromophenyl fragment |

Experimental Protocols

The following sections detail the standard experimental methodologies for acquiring NMR, IR, and MS data for a compound such as 1-(4-Bromophenyl)cyclobutanecarbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation: Approximately 5-10 mg of the solid sample of 1-(4-Bromophenyl)cyclobutanecarbonitrile is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

2.1.2. Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR: The spectrum is acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: The spectrum is acquired with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer.

2.2.2. Instrumentation and Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

2.3.1. Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 mg/mL).

2.3.2. Instrumentation and Data Acquisition: Mass spectra are typically obtained using a mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Electron Ionization (EI): The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically 70 eV). This causes ionization and fragmentation of the molecule.

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak ([M]⁺•) and various fragment ions. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion and any bromine-containing fragments will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[1]

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical entity like 1-(4-Bromophenyl)cyclobutanecarbonitrile.

Caption: Workflow for Spectroscopic Analysis.

References

Chemical structure and IUPAC name of 1-(4-Bromophenyl)cyclobutanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile, a compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and IUPAC Name

The compound with the CAS Number 485828-58-8 is authoritatively named 1-(4-bromophenyl)cyclobutane-1-carbonitrile . Its structure consists of a cyclobutane ring monosubstituted with a 4-bromophenyl group and a nitrile group at the same carbon position.

Molecular Formula: C₁₁H₁₀BrN

Chemical Structure:

Caption: Chemical structure of 1-(4-Bromophenyl)cyclobutanecarbonitrile.

Physicochemical Properties

A summary of the known physical and chemical properties of 1-(4-Bromophenyl)cyclobutanecarbonitrile is presented in the table below. This data is essential for handling, storage, and designing experimental procedures.

| Property | Value |

| Molecular Weight | 236.11 g/mol |

| Boiling Point | 336.236 °C at 760 mmHg |

| Flash Point | 157.15 °C |

| Density | 1.46 g/cm³ |

Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile

The synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile can be achieved through the alkylation of 4-bromophenylacetonitrile with 1,3-dibromopropane. This reaction is a common strategy for the formation of cyclobutane rings.

General Reaction Scheme

The overall chemical transformation is depicted below:

Caption: General synthesis pathway for 1-(4-Bromophenyl)cyclobutanecarbonitrile.

Detailed Experimental Protocol

Materials:

-

4-Bromophenylacetonitrile

-

Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

-

Dry Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

-

1,3-Dibromopropane

-

Ice water

-

Dichloromethane or Diethyl ether

-

Anhydrous sodium sulfate

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Preparation of the Anion: To a stirred suspension of a strong base (e.g., sodium hydride) in a dry solvent (e.g., DMSO) under an inert atmosphere (e.g., argon), add a solution of 4-bromophenylacetonitrile in the same dry solvent. The addition should be carried out at a controlled temperature (e.g., 25°C). Stir the mixture for approximately 30 minutes to allow for the complete formation of the carbanion.

-

Cyclization: To the resulting mixture, add a solution of 1,3-dibromopropane in the same dry solvent over a period of 30 minutes. It is crucial to maintain the reaction temperature within a specific range (e.g., 25-30°C) during the addition to control the reaction rate and minimize side products.

-

Work-up: After stirring for an additional 40 minutes, quench the reaction by pouring the mixture into ice water. Extract the aqueous phase with an organic solvent such as dichloromethane or diethyl ether.

-

Purification: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent to obtain the crude product. Further purification can be achieved by distillation under reduced pressure.

Note: This is a generalized protocol based on the synthesis of a similar compound. Optimization of reaction conditions, including the choice of base, solvent, temperature, and reaction time, may be necessary to achieve the desired yield and purity for 1-(4-Bromophenyl)cyclobutanecarbonitrile.

Spectral Characterization

Detailed spectral data for 1-(4-Bromophenyl)cyclobutanecarbonitrile is not extensively reported. However, based on its structure, the following characteristic signals can be anticipated in its NMR and IR spectra.

Predicted ¹H NMR Spectrum

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons on the 4-bromophenyl ring. The coupling pattern will be characteristic of a 1,4-disubstituted benzene ring.

-

Cyclobutane Protons: A set of multiplets in the aliphatic region (typically δ 2.0-3.0 ppm) corresponding to the six protons of the cyclobutane ring. The complexity of these signals will be due to geminal and vicinal couplings.

Predicted ¹³C NMR Spectrum

-

Aromatic Carbons: Signals in the aromatic region (typically δ 120-140 ppm), including the carbon attached to the bromine atom and the quaternary carbon attached to the cyclobutane ring.

-

Cyclobutane Carbons: Signals in the aliphatic region (typically δ 20-40 ppm) for the CH₂ groups of the cyclobutane ring and a quaternary carbon signal for the carbon bearing the nitrile and phenyl groups.

-

Nitrile Carbon: A characteristic signal for the nitrile carbon (C≡N) in the downfield region (typically δ 115-125 ppm).

Predicted IR Spectrum

-

Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹.

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Absorption bands below 3000 cm⁻¹.

-

C-Br Stretch: An absorption band in the fingerprint region, typically below 800 cm⁻¹.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of 1-(4-Bromophenyl)cyclobutanecarbonitrile.

Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile from 4-bromobenzyl cyanide

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile, a key intermediate in the development of various pharmaceutical compounds. The document details two primary synthetic methodologies, classical alkylation and phase-transfer catalysis, for the conversion of 4-bromobenzyl cyanide. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth experimental protocols, comparative data, and workflow visualizations to facilitate reproducible and efficient synthesis.

Introduction

1-(4-Bromophenyl)cyclobutanecarbonitrile is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of selective androgen receptor modulators (SARMs) and other therapeutic agents. The presence of the bromophenyl and cyclobutanecarbonitrile moieties provides a versatile scaffold for further chemical modifications. This guide outlines the synthesis of this compound starting from the readily available 4-bromobenzyl cyanide, focusing on practical and scalable laboratory procedures.

Synthetic Pathways

The synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile from 4-bromobenzyl cyanide is primarily achieved through the alkylation of the benzylic carbon with 1,3-dibromopropane. This transformation can be effectively carried out using two principal methods: a classical approach employing a strong base in an anhydrous polar aprotic solvent, and a more modern approach utilizing phase-transfer catalysis (PTC), which offers milder reaction conditions.

Classical Alkylation with Strong Base

This method involves the deprotonation of 4-bromobenzyl cyanide with a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The resulting carbanion then undergoes a nucleophilic attack on 1,3-dibromopropane to form the cyclobutane ring.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis provides an alternative and often more efficient method for this alkylation. In this approach, a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide ion from an aqueous phase to the organic phase, where it deprotonates the 4-bromobenzyl cyanide. The resulting carbanion then reacts with 1,3-dibromopropane. This method avoids the use of hazardous reagents like sodium hydride and can often be performed under less stringent anhydrous conditions.

Experimental Protocols

Method A: Classical Alkylation using Sodium Hydride in DMSO

Reaction Scheme:

Materials:

-

4-Bromobenzyl cyanide

-

Sodium hydride (60% dispersion in mineral oil)

-

1,3-Dibromopropane

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (2.2 equivalents, washed with anhydrous hexanes to remove mineral oil) and anhydrous DMSO.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-bromobenzyl cyanide (1.0 equivalent) in anhydrous DMSO via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

Slowly add a solution of 1,3-dibromopropane (1.2 equivalents) in anhydrous DMSO via the dropping funnel over 30 minutes.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and then with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(4-Bromophenyl)cyclobutanecarbonitrile as a solid.

Method B: Phase-Transfer Catalysis

Reaction Scheme:

Materials:

-

4-Bromobenzyl cyanide

-

1,3-Dibromopropane

-

Sodium hydroxide (50% w/v aqueous solution)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzyl cyanide (1.0 equivalent), 1,3-dibromopropane (1.2 equivalents), toluene, and tetrabutylammonium bromide (0.1 equivalents).

-

Add 50% aqueous sodium hydroxide solution (5.0 equivalents).

-

Heat the biphasic mixture to 70-80 °C with vigorous stirring for 8-12 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and add water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(4-Bromophenyl)cyclobutanecarbonitrile.

Data Presentation

Table 1: Comparison of Synthetic Methodologies

| Parameter | Method A: Classical Alkylation | Method B: Phase-Transfer Catalysis |

| Base | Sodium Hydride (NaH) | Sodium Hydroxide (NaOH) |

| Solvent | Anhydrous DMSO | Toluene / Water (biphasic) |

| Catalyst | None | Tetrabutylammonium Bromide (TBAB) |

| Reaction Temperature | 50-60 °C | 70-80 °C |

| Typical Reaction Time | 4-6 hours | 8-12 hours |

| Typical Yield | 60-75% | 75-90% |

| Safety Considerations | Use of highly flammable and reactive NaH | Use of corrosive NaOH solution |

| Work-up | Quenching with NH4Cl, aqueous work-up | Simple phase separation and extraction |

Table 2: Characterization Data for 1-(4-Bromophenyl)cyclobutanecarbonitrile

| Property | Value |

| Molecular Formula | C₁₁H₁₀BrN |

| Molecular Weight | 236.11 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 78-82 °C (estimated) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (d, J = 8.4 Hz, 2H), 7.35 (d, J = 8.4 Hz, 2H), 2.80-2.70 (m, 2H), 2.60-2.50 (m, 2H), 2.20-2.10 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 140.1, 132.0, 128.5, 122.5, 121.8, 45.5, 35.0, 16.5 |

| IR (KBr, cm⁻¹) | 2235 (C≡N), 1590, 1485, 1070, 1010, 820 |

Mandatory Visualizations

Caption: General reaction pathway for the synthesis.

Caption: Comparative experimental workflows.

Conclusion

This technical guide has detailed two robust and effective methods for the synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile from 4-bromobenzyl cyanide. The classical alkylation method using sodium hydride is a well-established procedure, while the phase-transfer catalysis method offers a safer and often higher-yielding alternative. The choice of method will depend on the specific requirements of the laboratory, including scale, available reagents, and safety considerations. The provided experimental protocols and characterization data serve as a valuable resource for researchers engaged in the synthesis of this important pharmaceutical intermediate.

An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary starting materials, detailed experimental protocols, and relevant chemical data to support research and development in this area.

Overview of the Synthetic Pathway

The synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile is primarily achieved through a nucleophilic substitution reaction involving two key starting materials: 4-Bromophenylacetonitrile and 1,3-Dibromopropane. The reaction proceeds via the formation of a carbanion from 4-Bromophenylacetonitrile, which then undergoes a cyclization reaction with 1,3-Dibromopropane to form the desired cyclobutane ring.

The overall synthetic workflow can be visualized as a two-stage process: first, the synthesis of the requisite 4-Bromophenylacetonitrile, followed by its conversion to the final product.

Caption: Overall workflow for the synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile.

Starting Materials: Properties and Synthesis

A thorough understanding of the starting materials is critical for a successful synthesis. This section details the properties of the key reagents and a common method for the preparation of 4-Bromophenylacetonitrile.

Properties of Key Starting Materials

The successful execution of the synthesis requires high-quality starting materials. The table below summarizes the key physicochemical properties of the reactants.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Bromophenylacetonitrile | 16532-79-9 | C₈H₆BrN | 196.04 | 47-49[1] | 142 @ 5 Torr[] |

| 1,3-Dibromopropane | 109-64-8 | C₃H₆Br₂ | 201.89 | -34 | 167 |

| 4-Bromobenzyl cyanide | 16532-79-9 | C₈H₆BrN | 196.04 | Not specified | Not specified |

| Potassium cyanide | 151-50-8 | KCN | 65.12 | 634.5 | 1625 |

Experimental Protocol: Synthesis of 4-Bromophenylacetonitrile

A common and effective method for the synthesis of 4-Bromophenylacetonitrile involves the reaction of 4-Bromobenzyl bromide with potassium cyanide.[3]

Reaction:

Procedure:

-

Dissolve potassium cyanide (0.3 g, 4.5 mmol) in 15 mL of dimethyl sulfoxide (DMSO) at 90°C in a reaction vessel equipped with a stirrer.

-

Slowly add 4-Bromobenzyl bromide (1.0 g, 4.0 mmol) to the heated solution. The mixture will typically turn dark red.

-

Maintain the reaction at 90°C for 2 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

-

After the reaction is complete, pour the mixture into 100 mL of distilled water.

-

Extract the aqueous mixture with ethyl acetate (4 x 10 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent by distillation under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of chloroform and hexane (9:1) as the eluent to yield 4-Bromophenylacetonitrile as a white solid.

Quantitative Data:

| Parameter | Value |

| Yield | 86%[3] |

| Purity | >98% (as determined by chromatography) |

Core Synthesis: 1-(4-Bromophenyl)cyclobutanecarbonitrile

The central step in this synthesis is the cyclization of 4-Bromophenylacetonitrile with 1,3-Dibromopropane. This reaction is typically carried out under basic conditions, often employing phase-transfer catalysis to enhance the reaction rate and yield.

Reaction Pathway

The reaction proceeds through a double alkylation of the 4-Bromophenylacetonitrile. The base deprotonates the benzylic carbon, creating a nucleophilic carbanion. This carbanion then attacks one of the electrophilic carbons of 1,3-Dibromopropane in an SN2 reaction. A second deprotonation and subsequent intramolecular SN2 reaction closes the four-membered ring.

Caption: Reaction pathway for the synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile.

Experimental Protocol (Proposed)

Materials:

-

4-Bromophenylacetonitrile

-

1,3-Dibromopropane

-

50% aqueous Sodium Hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Toluene or another suitable organic solvent

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-Bromophenylacetonitrile (1.0 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB, ~0.05 eq) to toluene.

-

With vigorous stirring, add 50% aqueous sodium hydroxide (excess, e.g., 5-10 eq).

-

Slowly add 1,3-dibromopropane (1.1-1.5 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90°C) and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC or GC.

-

After completion, cool the reaction to room temperature and add water to dissolve the salts.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data (Anticipated):

Based on similar reactions, the following results can be anticipated.

| Parameter | Anticipated Value |

| Yield | 60-80% |

| Purity | >95% after purification |

Conclusion

The synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile is a straightforward process that relies on well-established organic chemistry principles. The key to a successful and high-yield synthesis lies in the use of high-purity starting materials and optimized reaction conditions, particularly for the cyclization step. The use of phase-transfer catalysis is a highly recommended approach to facilitate this reaction. This guide provides a solid foundation for researchers and drug development professionals to produce this valuable intermediate for their ongoing research and development efforts.

References

The Formation of 1-Arylcyclobutanecarbonitriles: An In-depth Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional geometry that can enhance the pharmacological properties of drug candidates. Among cyclobutane-containing structures, 1-arylcyclobutanecarbonitriles serve as key intermediates in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the primary reaction mechanism for the formation of these compounds—the photochemical [2+2] cycloaddition—supported by quantitative data and detailed experimental protocols.

Core Reaction Mechanism: Photochemical [2+2] Cycloaddition

The most prevalent method for synthesizing 1-arylcyclobutanecarbonitriles is the [2+2] photochemical cycloaddition between an aryl-substituted alkene (styrene derivative) and acrylonitrile. This reaction is typically initiated by visible light in the presence of a photocatalyst, avoiding the need for high-energy UV radiation which can lead to undesired side reactions.[1][2][3] Two primary mechanistic pathways are proposed to be operative, depending on the nature of the photocatalyst and the electronic properties of the substrates: a radical cation-mediated mechanism and an energy transfer-mediated diradical mechanism.

Radical Cation-Mediated Pathway

In this pathway, a photocatalyst, typically a ruthenium or iridium complex, absorbs visible light and becomes electronically excited. The excited photocatalyst can then act as a single-electron oxidant. If the styrene derivative is sufficiently electron-rich, it will be oxidized to its corresponding radical cation. This highly reactive intermediate then undergoes a stepwise cycloaddition with acrylonitrile. The process is often a chain reaction, where the product radical cation can oxidize another molecule of the styrene, propagating the chain.[4][5]

Caption: Radical Cation-Mediated [2+2] Cycloaddition Pathway.

Energy Transfer-Mediated Diradical Pathway

Alternatively, an excited photocatalyst can transfer its energy to the styrene derivative, promoting it to an excited triplet state.[1][3] This excited styrene then reacts with a ground-state acrylonitrile molecule to form a 1,4-diradical intermediate. Subsequent intersystem crossing and ring closure of this diradical intermediate yield the cyclobutane product. This pathway is common when using organic photosensitizers. The formation of both cis and trans isomers is possible due to the potential for rotation around the single bonds in the diradical intermediate before ring closure.[1]

Caption: Energy Transfer-Mediated Diradical [2+2] Cycloaddition Pathway.

Quantitative Data Summary

The efficiency and stereoselectivity of the photochemical [2+2] cycloaddition are influenced by various factors, including the choice of photocatalyst, solvent, and the electronic and steric properties of the substituents on the aryl ring. The following tables summarize representative quantitative data from the literature for the synthesis of cyclobutane derivatives via this method.

Table 1: Photocatalytic Homodimerization of Styrenes [1]

| Entry | Styrene Derivative | Photocatalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | Styrene | 4CzIPN (1) | THF | 48 | 83 | 3.6:1 |

| 2 | 4-Nitrostyrene | 4CzIPN (1) | THF | 48 | 93 | 3:1 |

| 3 | 4-Cyanostyrene | 4CzIPN (1) | THF | 48 | 75 | 3.5:1 |

| 4 | Methyl 4-vinylbenzoate | 4CzIPN (1) | THF | 48 | 85 | 3.2:1 |

| 5 | 4-Chlorostyrene | 4CzIPN (1) | THF | 48 | 78 | 3.8:1 |

Table 2: Photocatalytic Crossed [2+2] Cycloaddition of Styrenes [4]

| Entry | Styrene 1 | Styrene 2 | Photocatalyst (mol%) | Solvent | Yield (%) | Diastereomeric Ratio |

| 1 | 4-Methoxystyrene | Styrene | Ru(bpm)₃(BArF)₂ (0.25) | CH₂Cl₂ | 85 | >10:1 |

| 2 | 4-Methoxystyrene | 4-Methylstyrene | Ru(bpm)₃(BArF)₂ (0.25) | CH₂Cl₂ | 82 | >10:1 |

| 3 | 4-Methoxystyrene | 4-Chlorostyrene | Ru(bpm)₃(BArF)₂ (0.25) | CH₂Cl₂ | 75 | >10:1 |

| 4 | 4-(tert-Butyldimethylsilyloxy)styrene | Styrene | Ru(bpm)₃(BArF)₂ (0.25) | CH₂Cl₂ | 88 | >10:1 |

Detailed Experimental Protocols

The following are generalized experimental protocols for the photochemical [2+2] cycloaddition for the synthesis of 1-arylcyclobutanecarbonitriles. These should be adapted based on the specific substrates and desired outcomes.

General Protocol for Organophotocatalytic [2+2] Cycloaddition

This protocol is adapted from procedures for the homodimerization of styrenes and can be applied to the crossed cycloaddition with acrylonitrile.[1]

Materials:

-

Aryl alkene (1.0 equiv)

-

Acrylonitrile (1.0 - 2.0 equiv)

-

Organophotocatalyst (e.g., 4CzIPN, 1 mol%)

-

Anhydrous solvent (e.g., THF, to make a 0.1 M solution with respect to the aryl alkene)

-

Schlenk tube or similar reaction vessel

-

Visible light source (e.g., blue LEDs)

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

To a Schlenk tube, add the aryl alkene, acrylonitrile, and the organophotocatalyst.

-

Add the anhydrous solvent via syringe.

-

Deoxygenate the reaction mixture by three freeze-pump-thaw cycles.

-

Place the reaction vessel in front of the visible light source and irradiate at room temperature for the desired reaction time (typically 24-48 hours), with stirring.

-

Upon completion (monitored by TLC or GC-MS), concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the 1-arylcyclobutanecarbonitrile.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and diastereomeric ratio.

Caption: Experimental Workflow for Photochemical [2+2] Cycloaddition.

Conclusion

The photochemical [2+2] cycloaddition reaction is a powerful and versatile method for the synthesis of 1-arylcyclobutanecarbonitriles. By understanding the underlying reaction mechanisms—radical cation-mediated and energy transfer-mediated pathways—researchers can better control the reaction outcomes. The use of visible light photocatalysis offers a milder and more selective alternative to traditional UV-induced photochemistry. The provided data and experimental protocols serve as a valuable resource for scientists and drug development professionals seeking to utilize this important class of compounds in their research and development endeavors.

References

- 1. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Visible Light Photocatalysis of [2+2] Styrene Cycloadditions via Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crossed intermolecular [2 + 2] cycloaddition of styrenes by visible light photocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Estimated Physicochemical Properties of 1-(4-Bromophenyl)cyclobutanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)cyclobutanecarbonitrile is a substituted aromatic nitrile featuring a cyclobutane ring. This unique structural combination suggests its potential as a scaffold in medicinal chemistry and materials science. The presence of a bromophenyl group allows for further functionalization via cross-coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for diverse chemical transformations. Understanding the thermodynamic and kinetic properties of this molecule is crucial for its synthesis, purification, and application in drug design and development.

Physicochemical and Spectroscopic Properties (Estimated)

Quantitative experimental data for 1-(4-Bromophenyl)cyclobutanecarbonitrile is scarce. However, we can infer some of its properties from closely related analogs such as 1-(4-chlorophenyl)cyclobutanecarbonitrile.

Table 1: Estimated Physicochemical Properties of 1-(4-Bromophenyl)cyclobutanecarbonitrile and a Related Analog.

| Property | 1-(4-Bromophenyl)cyclobutanecarbonitrile (Estimated) | 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile[1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₀BrN | C₁₁H₁₀ClN |

| Molecular Weight | 236.11 g/mol | 191.66 g/mol |

| Appearance | Likely a solid or high-boiling liquid | Colorless to Pale Yellow Oil |

| Boiling Point | Expected to be > 295 °C | 295 °C (lit.) |

| Density | Expected to be > 1.137 g/mL at 25 °C | 1.137 g/mL at 25 °C (lit.) |

| Refractive Index | Not available | n20/D 1.548 (lit.) |

Thermodynamic Properties (Conceptual Framework)

Direct thermodynamic data such as enthalpy of formation, entropy, and heat capacity for 1-(4-Bromophenyl)cyclobutanecarbonitrile are not available. However, a conceptual understanding can be derived from its structural components. The thermodynamic stability will be influenced by the aromaticity of the phenyl ring, the ring strain of the cyclobutane moiety, and the electronic effects of the bromo and cyano substituents.

Logical Relationship for Thermodynamic Characterization

Caption: Conceptual workflow for determining thermodynamic properties.

Kinetic Properties (Conceptual Framework)

The kinetic properties of 1-(4-Bromophenyl)cyclobutanecarbonitrile will be dictated by the reactivity of its functional groups. The nitrile group is susceptible to nucleophilic attack, leading to hydrolysis or addition reactions. The C-Br bond on the phenyl ring can participate in various palladium-catalyzed cross-coupling reactions.

Table 2: Potential Kinetic Studies for 1-(4-Bromophenyl)cyclobutanecarbonitrile.

| Reaction Type | Key Parameters to Study | Potential Applications |

| Nitrile Hydrolysis | Rate constant (k), activation energy (Ea), effect of pH and temperature. | Synthesis of carboxylic acid derivatives. |

| Nitrile Reduction | Reaction rate, catalyst efficiency, effect of hydrogen pressure and temperature. | Synthesis of primary amine derivatives. |

| Suzuki Coupling | Catalyst turnover number, reaction kinetics with different boronic acids. | Synthesis of biaryl compounds. |

| Buchwald-Hartwig Amination | Reaction rate with various amines, ligand effects on catalytic activity. | Synthesis of N-aryl derivatives. |

Experimental Workflow for Kinetic Analysis

Caption: A generalized workflow for conducting kinetic experiments.

Experimental Protocols (General Methodologies)

While specific protocols for 1-(4-Bromophenyl)cyclobutanecarbonitrile are not published, the following are general methodologies that could be adapted for its synthesis and the study of its properties.

Synthesis of 1-(Aryl)cyclobutanecarbonitriles

A common route involves the reaction of a substituted phenylacetonitrile with 1,3-dibromopropane in the presence of a strong base.

Illustrative Synthesis Workflow

Caption: A plausible synthetic route for the target compound.

Protocol for Nitrile Hydrolysis (Kinetic Study)

-

Reaction Setup: A solution of 1-(4-Bromophenyl)cyclobutanecarbonitrile in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO or ethanol) is prepared in a reaction vessel equipped with a stirrer and temperature control.

-

Initiation: The reaction is initiated by adding a known concentration of acid or base.

-

Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.

-

Quenching: The reaction in the aliquot is quenched, for example, by neutralization.

-

Analysis: The concentration of the reactant and product(s) in each aliquot is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Data Analysis: The concentration data versus time is plotted to determine the reaction rate and order. The experiment is repeated at different temperatures to calculate the activation energy.

Potential Role in Drug Development

While no specific biological activity has been reported for 1-(4-Bromophenyl)cyclobutanecarbonitrile, its structural motifs are present in various biologically active molecules. The cyclobutane ring can act as a rigid scaffold to orient pharmacophoric groups, and the bromophenyl moiety can engage in halogen bonding or serve as a site for metabolic modification.

Hypothetical Signaling Pathway Interaction

No signaling pathways have been elucidated for this compound. The diagram below is a hypothetical representation of how a small molecule inhibitor might interact with a generic signaling pathway, which could be a starting point for investigating the mechanism of action if biological activity is discovered.

Caption: A generic kinase signaling pathway and a hypothetical point of inhibition.

Conclusion

1-(4-Bromophenyl)cyclobutanecarbonitrile is a compound with potential for further exploration in chemical synthesis and drug discovery. This guide has outlined its likely physicochemical characteristics and provided a framework for the experimental determination of its thermodynamic and kinetic properties. Future research, including detailed experimental studies and computational modeling, is necessary to fully elucidate the properties and potential applications of this molecule.

References

- 1. DETHERM - Thermophysical Properties & Phase Equilibrium Data of Pure Substances & Mixtures [i-systems.dechema.de]

- 2. 1-(4-Bromophenyl)cyclopentanecarbonitrile | C12H12BrN | CID 3987679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 626603-27-8|1-(4-Bromophenyl)cyclohexanecarbonitrile|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]

Potential Research Applications of Brominated Cyclobutane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocyclic ring, has garnered increasing interest in medicinal chemistry, materials science, and organic synthesis. Its unique conformational rigidity and three-dimensional structure offer advantages in the design of novel molecules with specific biological activities and material properties. The introduction of bromine atoms to the cyclobutane scaffold further enhances its utility, providing avenues for synthetic diversification and influencing physicochemical characteristics. This technical guide explores the core research applications of brominated cyclobutane derivatives, presenting key data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Medicinal Chemistry and Drug Development

Brominated cyclobutane derivatives have emerged as promising scaffolds in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The bromine atom can act as a key pharmacophoric element, a reactive handle for further functionalization, or a tool to modulate metabolic stability and binding affinity.

Anticancer Activity

Several studies have highlighted the potential of brominated cyclobutane-containing compounds as anticancer agents. These molecules have been shown to exhibit cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Brominated Cyclobutane Derivatives (IC50 Values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Piperarborenine C | P-388 (Murine Leukemia) | < 4 µg/mL | [1] |

| Piperarborenine D | P-388 (Murine Leukemia) | < 4 µg/mL | [1] |

| Piperarborenine E | P-388 (Murine Leukemia) | < 4 µg/mL | [1] |

| Piperarborenine | HT-29 (Human Colon Cancer) | < 4 µg/mL | [1] |

| Aristololactam BIII | A549 (Human Lung Cancer) | < 4 µg/mL | [1] |

Note: While the reference indicates cytotoxic activity for these cyclobutane-containing natural products, it does not explicitly state they are all brominated. Further targeted synthesis of brominated analogs is a key research direction.

Antimicrobial Activity

The rigid framework of cyclobutane, combined with the electronic properties of bromine, makes these derivatives attractive candidates for the development of new antimicrobial agents.

Table 2: Antimicrobial Activity of Cyclobutane Derivatives (MIC Values)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Sceptrin | Staphylococcus aureus | Not specified | [2] |

| Sceptrin | Bacillus subtilis | Not specified | [2] |

| Sceptrin | Candida albicans | Not specified | [2] |

Note: Sceptrin is a well-known antimicrobial marine natural product containing a cyclobutane ring. While not all derivatives are brominated, related synthetic efforts often involve brominated intermediates.

Materials Science

In materials science, the incorporation of brominated cyclobutane units into polymers can significantly influence their physical and mechanical properties. The rigidity of the cyclobutane ring can enhance thermal stability, while the bromine atoms can act as flame retardants or sites for post-polymerization modification.

Table 3: Physical Properties of Cyclobutane-Containing Polymers

| Polymer | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | Reference |

| Poly(cyclobutane derivative) 3e' | Multiple Tgs observed | 109 - 375 | [3] |

| Poly(cyclobutane derivative) 3f' | Multiple Tgs observed | 109 - 375 | [3] |

| Poly(cyclobutane derivative) 3g' | Multiple Tgs observed | 109 - 375 | [3] |

Note: The referenced study explores a variety of cyclobutane polymers. While not all are brominated, the data provides a baseline for understanding the thermal properties of such materials. Research into the specific effects of bromination on these properties is an active area of investigation.

Organic Synthesis

Brominated cyclobutanes are valuable intermediates in organic synthesis. The strained four-membered ring can undergo various ring-opening and rearrangement reactions, providing access to a diverse range of molecular architectures. The carbon-bromine bond serves as a versatile functional handle for cross-coupling reactions, nucleophilic substitutions, and eliminations.

Experimental Protocols

Synthesis of Bromocyclobutane

The following protocol is adapted from a patented method for the synthesis of bromocyclobutane, which can serve as a starting material for more complex derivatives.

Materials:

-

Cyclopropyl carbinol

-

Hydrobromic acid (48%)

-

Bromo-succinimide

-

Dibenzylamine

-

Water

-

Organic solvent (e.g., dichloromethane)

Procedure:

-

Reaction of Cyclopropyl Carbinol with Hydrobromic Acid:

-

In a reaction vessel, combine cyclopropyl carbinol and 48% hydrobromic acid. The molar ratio of cyclopropyl carbinol to hydrobromic acid should be approximately 1:1 to 1:2.[4]

-

Heat the mixture to a temperature between 40-85 °C and stir for 3-6 hours.[4] This reaction will produce a mixture containing bromocyclobutane, 4-bromo-1-butene, and cyclopropylmethyl bromide.

-

-

Removal of 4-bromo-1-butene:

-

After cooling, the organic layer is separated. To this crude product, add bromo-succinimide and stir at room temperature for 1-2 days.[4] This step selectively reacts with the alkene impurity.

-

-

Removal of Cyclopropylmethyl Bromide:

-

The organic layer is then distilled to obtain a crude product. This product is mixed with a high-boiling point amine, such as dibenzylamine, and heated to 50-100 °C with stirring for 1-5 days.[4] This step removes the cyclopropylmethyl bromide impurity.

-

-

Final Purification:

-

The final product, bromocyclobutane, is obtained by distillation.[4]

-

General Procedure for Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the anticancer activity of synthesized brominated cyclobutane derivatives.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Brominated cyclobutane derivative (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the brominated cyclobutane derivative. Include a vehicle control (solvent only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The biological activity of brominated cyclobutane derivatives is often attributed to their ability to modulate specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development. Some small molecule inhibitors incorporating a cyclobutane scaffold have been shown to target this pathway.

Caption: PI3K/Akt signaling pathway and a potential point of inhibition by a brominated cyclobutane derivative.

Androgen Receptor (AR) Signaling Pathway

The Androgen Receptor (AR) signaling pathway plays a crucial role in the development and progression of prostate cancer. Targeting this pathway is a primary therapeutic strategy. Cyclobutane-containing molecules have been developed as AR antagonists.

Caption: Androgen Receptor signaling pathway and the mechanism of action for a brominated cyclobutane antagonist.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a general workflow for the synthesis and evaluation of novel brominated cyclobutane derivatives as potential therapeutic agents.

Caption: A generalized workflow for the discovery and development of bioactive brominated cyclobutane derivatives.

Conclusion and Future Directions

Brominated cyclobutane derivatives represent a versatile and promising class of compounds with significant potential in medicinal chemistry, materials science, and organic synthesis. Their unique structural features and tunable properties make them valuable scaffolds for the design of novel molecules. Future research should focus on the development of efficient and stereoselective synthetic methodologies for the preparation of a diverse range of brominated cyclobutane derivatives. Further exploration of their biological activities, including the elucidation of their mechanisms of action and identification of specific cellular targets, will be crucial for the advancement of new therapeutic agents. In materials science, a more in-depth characterization of the physical and mechanical properties of brominated cyclobutane-containing polymers will pave the way for their application in advanced materials with tailored functionalities.

References

- 1. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]

- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The privileged structures found in medicinal chemistry often serve as the foundation for the development of novel therapeutic agents. The 1-(4-bromophenyl)cyclobutanecarbonitrile scaffold represents an intriguing starting point for chemical exploration due to the unique combination of a rigid cyclobutane core, an electron-withdrawing nitrile group, and a synthetically versatile bromophenyl moiety. While comprehensive biological data for 1-(4-bromophenyl)cyclobutanecarbonitrile itself is not extensively available in the public domain, analysis of structurally related compounds provides valuable insights into its potential pharmacological profile. This technical guide summarizes the known biological activities of compounds bearing these key structural motifs, providing a framework for future research and drug discovery efforts.

Comparative Biological Activity of Structurally Related Compounds

Although specific quantitative data for the lead compound is limited, a comparative analysis of its analogs reveals potential areas of biological relevance. The following table summarizes the reported biological activities of compounds containing the 4-bromophenyl, cyclobutane, or nitrile functionalities.

| Compound Name | Structure | Biological Activity | Quantitative Data | Reference |

| 1-(4-Chlorophenyl)cyclobutanecarbonitrile | Cl-C₆H₄-C₄H₆CN | Enhanced anticancer activity | Not specified | [1] |

| 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide | Br-C₆H₄-NHCO-C₃H₄CN | Weak activity against Escherichia coli KARI | Not specified | [2] |

| (±)-Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Cytotoxicity against HeLa and MCF-7 cancer cell lines | IC₅₀ (HeLa) = 2.3 µM, IC₅₀ (MCF-7) = 5.7 µM | [3] | |

| N-(4-bromophenyl)furan-2-carboxamide | Antibacterial activity against drug-resistant A. baumannii, K. pneumoniae, E. cloacae, and MRSA | MIC and MBC values reported in the study | [4] |

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the assessment of biological activities discussed for compounds related to 1-(4-Bromophenyl)cyclobutanecarbonitrile.

In Vitro Cytotoxicity Assays

A common method to assess the anticancer potential of a compound is to measure its cytotoxicity against various cancer cell lines.

1. Cell Culture:

-

Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. MTT Assay Protocol:

-

Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The test compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations.

-

After a specified incubation period (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Enzyme Inhibition Assays

To determine the inhibitory potential of a compound against a specific enzyme, a variety of assay formats can be employed. The following is a general protocol for a colorimetric enzyme inhibition assay.

1. Reagents and Buffers:

-

Purified enzyme of interest.

-

Substrate for the enzyme that produces a detectable product.

-

Assay buffer optimized for enzyme activity.

-

Test compound dissolved in a suitable solvent.

-

Positive control inhibitor.

2. Assay Protocol:

-

The enzyme, buffer, and varying concentrations of the test compound or positive control are pre-incubated in a 96-well plate.

-

The reaction is initiated by the addition of the substrate.

-

The plate is incubated at an optimal temperature for a defined period.

-

The reaction is stopped, if necessary, by adding a stop solution.

-

The amount of product formed is quantified by measuring the absorbance or fluorescence using a microplate reader.

-

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

References

The Versatile Building Block: A Technical Guide to 1-(4-Bromophenyl)cyclobutanecarbonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 1-(4-bromophenyl)cyclobutanecarbonitrile, a valuable building block in modern organic synthesis. Due to the limited availability of specific experimental data for the bromo-derivative, this guide will leverage the well-documented properties and reactions of its close analog, 1-(4-chlorophenyl)cyclobutanecarbonitrile, as a predictive model. The principles and methodologies discussed are directly applicable to the bromo-compound, with considerations for the differential reactivity of the aryl bromide moiety.

Physicochemical Properties

The physicochemical properties of 1-(4-bromophenyl)cyclobutanecarbonitrile are crucial for its handling, reaction optimization, and analytical characterization. While specific data for the bromo-compound is scarce, the properties of its chloro-analog provide a reliable reference point.

| Property | Value (for 1-(4-chlorophenyl)cyclobutanecarbonitrile) | Expected Trend for 1-(4-bromophenyl)cyclobutanecarbonitrile |

| Molecular Formula | C₁₁H₁₀ClN | C₁₁H₁₀BrN |

| Molecular Weight | 191.66 g/mol [1] | Higher due to the greater atomic weight of Bromine vs. Chlorine |

| Appearance | Colorless Oil[2][3] | Likely a colorless to pale yellow oil or low-melting solid |

| Boiling Point | 295 °C (lit.)[1] | Expected to be higher due to increased molecular weight and van der Waals forces |

| Density | 1.137 g/mL at 25 °C (lit.)[1] | Expected to be higher |

| Refractive Index | n20/D 1.548 (lit.)[1] | Expected to be slightly higher |

| CAS Number | 28049-61-8[1] | 485828-58-8 |

Synthesis of 1-(4-Aryl)cyclobutanecarbonitriles

The synthesis of 1-arylcyclobutanecarbonitriles typically involves the alkylation of an arylacetonitrile with a 1,3-dihalopropane. The following is a general experimental protocol adapted from the synthesis of the chloro-analog.

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)cyclobutanecarbonitrile[5]

Materials:

-

4-Chlorobenzyl cyanide

-

Sodium hydride (NaH)

-

1,3-Dibromopropane

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Diethyl ether

-

Ice water

-

Anhydrous sodium sulfate

Procedure:

-

A stirred suspension of sodium hydride (4.4 g) in dry DMSO (20 ml) is prepared under an argon atmosphere at 25°C.

-

A solution of 4-chlorobenzyl cyanide (10 g) in dry DMSO (20 ml) is added dropwise to the suspension over 5 minutes.

-

The mixture is stirred for an additional 30 minutes.

-

A solution of 1,3-dibromopropane (27 g) in dry DMSO (50 ml) is then added over 30 minutes, maintaining the reaction temperature between 25-30°C.

-

After stirring for another 40 minutes at this temperature, the reaction mixture is quenched by pouring it into ice water (500 ml).

-

The aqueous mixture is extracted with dichloromethane (3 x 75 ml).

-

The combined organic extracts are evaporated, and the residue is further extracted with diethyl ether (4 x 50 ml).

-

The ether extracts are washed with water, dried over anhydrous sodium sulfate, and evaporated to yield the crude product as an oil.

-

Purification by vacuum distillation (bp 90°C/10⁻⁶ Torr) yields the pure 1-(4-chlorophenyl)cyclobutanecarbonitrile.

Note for the Bromo-Analog: The same procedure can be applied for the synthesis of 1-(4-bromophenyl)cyclobutanecarbonitrile, starting from 4-bromobenzyl cyanide. Reaction times and purification conditions may require minor optimization.

Key Reactions and Synthetic Utility

1-(4-Bromophenyl)cyclobutanecarbonitrile is a versatile intermediate owing to the reactivity of both the nitrile and the aryl bromide functionalities.

Reactions of the Nitrile Group

The nitrile group can undergo a variety of transformations, making it a valuable synthetic handle.[4][5]

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding 1-(4-bromophenyl)cyclobutanecarboxylic acid. This transformation is fundamental for the synthesis of various derivatives.

-

Reduction: Reduction of the nitrile with strong reducing agents like lithium aluminum hydride (LiAlH₄) affords the corresponding primary amine, 1-(4-bromophenyl)cyclobutane-methanamine. Milder reducing agents can yield the aldehyde.[6]

-

Grignard and Organolithium Reactions: Addition of Grignard or organolithium reagents to the nitrile, followed by hydrolysis, leads to the formation of ketones.[5] This provides a route to a wide range of functionalized cyclobutane derivatives.

Reactions of the Aryl Bromide Group

The presence of the bromo-substituent on the phenyl ring opens up a vast array of possibilities for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions.[7][8]

-

Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids or esters allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring.

-

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst can be used to introduce alkenyl substituents.

-

Sonogashira Coupling: Palladium and copper co-catalyzed coupling with terminal alkynes provides a direct route to arylethynyl derivatives.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines allows for the formation of N-aryl bonds.

-

Cyanation: The bromo group can be displaced by a cyanide nucleophile, typically using a palladium or copper catalyst, to introduce a second nitrile group.

Application in Drug Discovery: The Synthesis of Sibutramine

The chloro-analog, 1-(4-chlorophenyl)cyclobutanecarbonitrile, is a key intermediate in the synthesis of Sibutramine, an appetite suppressant.[9] The synthetic pathway highlights the utility of the nitrile group in constructing the final drug molecule. While Sibutramine itself contains a chloro-substituent, a similar synthetic strategy could be employed using the bromo-analog to generate novel derivatives for pharmacological screening.

Synthetic Pathway to Sibutramine

Caption: Synthetic route to Sibutramine from 1-(4-chlorophenyl)cyclobutanecarbonitrile.

Experimental Protocol: Grignard Reaction and Reduction to the Primary Amine[12]

Materials:

-

1-(4-Chlorophenyl)cyclobutanecarbonitrile

-

Isobutylmagnesium bromide in a suitable solvent (e.g., THF)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Aqueous ammonium chloride solution

Procedure:

-

A solution of 1-(4-chlorophenyl)cyclobutanecarbonitrile in anhydrous diethyl ether is cooled in an ice bath.

-

A solution of isobutylmagnesium bromide is added dropwise to the nitrile solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is then cooled again in an ice bath, and methanol is added cautiously, followed by the portion-wise addition of sodium borohydride.

-

After the addition is complete, the mixture is stirred at room temperature.

-

The reaction is quenched by the slow addition of aqueous ammonium chloride solution.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude primary amine.

-

Further purification can be achieved by chromatography or distillation.

Spectroscopic Data (Reference: 1-(4-chlorophenyl)cyclobutanecarbonitrile)

| Spectroscopy | Expected Key Signals for 1-(4-bromophenyl)cyclobutanecarbonitrile |

| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets in the range of δ 7.2-7.6 ppm. - Cyclobutane protons: Multiplets in the range of δ 1.8-2.8 ppm. |

| ¹³C NMR | - Aromatic carbons: Signals in the range of δ 120-145 ppm, with the carbon attached to bromine showing a characteristic shift. - Nitrile carbon: A signal around δ 120-125 ppm. - Quaternary cyclobutane carbon: A signal around δ 45-55 ppm. - Methylene cyclobutane carbons: Signals in the range of δ 15-35 ppm. |

| IR (Infrared) | - C≡N stretch: A sharp absorption band around 2230-2250 cm⁻¹. - C-Br stretch: An absorption in the fingerprint region, typically around 500-600 cm⁻¹. - Aromatic C-H and C=C stretches. |

| MS (Mass Spec) | - Molecular ion peak (M⁺) and M+2 peak with approximately 1:1 ratio, characteristic of a bromine-containing compound. - Fragmentation pattern showing loss of Br, CN, and cyclobutane ring fragments. |

Logical Workflow for Synthetic Elaboration

The following diagram illustrates the logical workflow for utilizing 1-(4-bromophenyl)cyclobutanecarbonitrile as a versatile synthetic intermediate.

Caption: Synthetic transformations of 1-(4-bromophenyl)cyclobutanecarbonitrile.

Conclusion

1-(4-Bromophenyl)cyclobutanecarbonitrile is a highly valuable and versatile building block for organic synthesis. Its dual reactivity, stemming from the nitrile and aryl bromide moieties, allows for a wide range of chemical transformations. This guide, by leveraging data from its chloro-analog, provides a comprehensive overview of its properties, synthesis, and potential applications, particularly in the realm of drug discovery and development. The experimental protocols and synthetic pathways outlined herein serve as a robust foundation for researchers and scientists to explore the full potential of this important synthetic intermediate.

References

- 1. 1-(4-氯苯基)-1-氰基环丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 28049-61-8 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. fiveable.me [fiveable.me]

- 8. pubs.acs.org [pubs.acs.org]

- 9. discovery.researcher.life [discovery.researcher.life]

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-(4-Bromophenyl)cyclobutanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 1-(4-Bromophenyl)cyclobutanecarbonitrile with various boronic acids. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals and functional materials. This document outlines the requisite reagents, reaction conditions, and a step-by-step procedure for this transformation, particularly addressing the challenges associated with a sterically hindered aryl bromide. A summary of typical reaction conditions derived from literature for similar substrates is presented in a tabular format to guide reaction optimization.

Introduction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[1][2][3] This reaction has become indispensable in academic and industrial research, especially in the synthesis of biaryl and substituted aromatic compounds that are common motifs in biologically active molecules.[4] The substrate, 1-(4-Bromophenyl)cyclobutanecarbonitrile, presents a sterically demanding environment around the reaction center, which can impede the efficiency of the catalytic cycle. Therefore, the selection of an appropriate catalyst system, including the palladium source and ligand, is crucial for achieving high yields.[5][6][7][8] Modern catalyst systems often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle with hindered substrates.[5][7][9]

Data Presentation: General Conditions for Suzuki Coupling of Sterically Hindered Aryl Bromides

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of sterically hindered aryl bromides with arylboronic acids, which can be adapted for 1-(4-Bromophenyl)cyclobutanecarbonitrile.

| Component | Example 1 | Example 2 | Example 3 |

| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | PEPPSI-iPr |

| Ligand | SPhos | XPhos | (none required) |

| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |

| Solvent | Dioxane/H₂O | Toluene | THF |

| Temperature | 80-110 °C | 100 °C | 60-80 °C |

| Catalyst Loading | 1-5 mol% | 1-3 mol% | 2-5 mol% |

| Boronic Acid (equiv.) | 1.2-1.5 | 1.5 | 1.3 |

| Typical Yields | >80% | >85% | >90% |

Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of 1-(4-Bromophenyl)cyclobutanecarbonitrile with a generic arylboronic acid.

Materials and Equipment:

-

1-(4-Bromophenyl)cyclobutanecarbonitrile (CAS: 485828-58-8)[10][11]

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane or Toluene

-

Degassed water

-

Schlenk flask or microwave vial

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Nitrogen or Argon), add 1-(4-Bromophenyl)cyclobutanecarbonitrile (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

-

Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) to the flask. The final concentration of the aryl bromide is typically between 0.1 and 0.5 M.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions:

-

Palladium catalysts and phosphine ligands can be air and moisture sensitive and should be handled under an inert atmosphere.

-

Organic solvents are flammable and should be used in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations